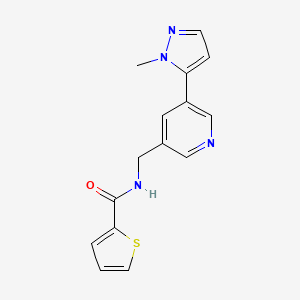

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors.

Synthetic routes for analogous thiophene carboxamides involve coupling reactions between carboxylic acids and amines. For example, describes protocols using TiCl₄ or N,N-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) to synthesize 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide, a close analog differing in pyrazole substitution (phenyl vs. methyl) and the absence of a pyridinylmethyl linker .

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-13(4-5-18-19)12-7-11(8-16-10-12)9-17-15(20)14-3-2-6-21-14/h2-8,10H,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYIZKNQTBARIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving an aldehyde and ammonia or an amine.

Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Final Coupling: The final step involves coupling the thiophene ring with the pyrazole-pyridine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various pathogens, including both bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, showcasing potent activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo. Certain derivatives have demonstrated selective toxicity against HeLa cells, with IC50 values indicating effective cytotoxicity . The structure–activity relationship (SAR) analysis reveals that modifications to the pyrazole or thiophene moieties can enhance anticancer activity, suggesting avenues for further drug development.

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha, which is particularly relevant in chronic inflammatory conditions . This property positions the compound as a potential therapeutic agent for diseases characterized by inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated MIC values between 0.22 - 0.25 μg/mL against Staphylococcus strains . |

| Study 2 | Anticancer Activity | Induced apoptosis in HeLa cells with notable IC50 values . |

| Study 3 | Anti-inflammatory Effects | Inhibited TNF-alpha release, relevant for chronic inflammation . |

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit certain kinases by binding to their active sites, preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its hybrid structure:

Key analogs and their distinctions :

Potential Bioactivity and Structure-Activity Relationships (SAR)

- Thiazole vs. Thiophene Cores : Thiazole-containing compounds (e.g., 4d, 4e) demonstrate antifungal activity, possibly due to thiazole’s electron-rich nature enhancing target binding. The target’s thiophene core may offer similar π-stacking but reduced hydrogen-bonding capacity .

- Substituent Effects: Morpholinomethyl (4d) and piperazinyl (4e) groups improve solubility and bioavailability compared to alkyl substituents. The target’s 1-methylpyrazole may balance lipophilicity and metabolic stability . Bromo-substituted thiophenes () are intermediates for further functionalization, whereas the target’s unsubstituted thiophene may prioritize target engagement over reactivity .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

The molecular structure of this compound includes a thiophene ring, a pyridine moiety, and a pyrazole group. The compound exhibits a molecular formula of and a molecular weight of 270.34 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

These values indicate that the compound exhibits potent inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been explored, particularly through its interaction with key inflammatory pathways. For instance, derivatives of similar structures have been shown to inhibit the release of TNF-alpha in LPS-stimulated models, indicating that this compound may also modulate inflammatory responses effectively .

The biological activity of this compound is believed to stem from its ability to interact with specific kinase targets involved in cancer progression and inflammation. For example, studies on related pyrazole compounds have demonstrated inhibition of Aurora-A kinase and CDK2, both critical for cell cycle regulation and cancer development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole and thiophene moieties can significantly influence biological activity. For instance, substituents on the pyridine ring have been shown to enhance cytotoxicity against certain cancer cell lines .

Case Studies

Several case studies illustrate the compound's efficacy in preclinical models:

- Study on Anticancer Activity : A derivative similar to this compound was tested against MCF7 cells, yielding an IC50 value of 3.79 µM, indicating strong growth inhibition .

- Inflammation Model : In a model assessing TNF-alpha release in response to LPS stimulation, compounds structurally related to our target showed significant inhibition, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.